2-(7-(吗啉-4-羰基)-4-氧代-3-戊基-3,4-二氢喹唑啉-2-基)硫代乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

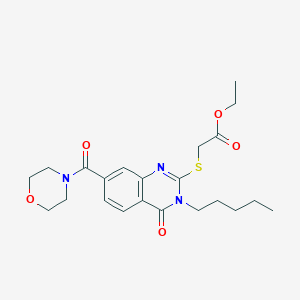

Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 2-(7-(吗啉-4-羰基)-4-氧代-3-戊基-3,4-二氢喹唑啉-2-基)硫代乙酸乙酯具有作为抗癌剂的潜力。 研究人员研究了其对癌细胞系的效用,探索了诸如凋亡诱导、细胞周期阻滞和肿瘤生长抑制等机制 .

- 炎症在各种疾病中起着至关重要的作用。研究人员探索了这种化合物是否具有抗炎特性。 研究人员研究了其对炎症通路、细胞因子产生和免疫反应的影响 .

- 阿尔茨海默病和帕金森病等神经退行性疾病需要有效的治疗方法。 2-(7-(吗啉-4-羰基)-4-氧代-3-戊基-3,4-二氢喹唑啉-2-基)硫代乙酸乙酯可能通过调节氧化应激、神经炎症或蛋白质错误折叠来提供神经保护 .

- 该化合物的结构表明可能具有抗菌活性。研究人员研究了其对细菌、真菌和病毒的效用。 了解其作用机制可以导致新型抗菌疗法 .

- 心血管疾病仍然是全球性的健康问题。2-(7-(吗啉-4-羰基)-4-氧代-3-戊基-3,4-二氢喹唑啉-2-基)硫代乙酸乙酯可能会影响血管、血小板聚集或脂质代谢。 研究人员探索了其在预防或治疗心血管疾病方面的潜力 .

- 研究人员使用这种化合物作为设计新分子的支架。通过改变其结构,他们旨在创造具有改善药理学特性的衍生物。 计算研究和化学合成有助于药物发现 .

抗癌特性

抗炎活性

神经保护作用

抗菌潜力

心血管应用

化学生物学和药物设计

生物活性

Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis of Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate

The synthesis of this compound typically involves the reaction of a morpholine derivative with a quinazolinone intermediate. The final product is obtained through a series of chemical transformations that include thioacetate formation and carbonyl group modifications. The structural elucidation often employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit notable antimicrobial properties . For instance, studies have shown that compounds similar to ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Bacillus subtilis | Effective against |

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor activities . Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate has shown promise in inhibiting cancer cell proliferation in vitro and in vivo models. Specific studies report its efficacy against breast cancer and lung cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties . Research indicates that similar quinazolinone derivatives can modulate neurotransmitter systems, potentially providing therapeutic effects in seizure disorders .

The biological activity of ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or tumor growth.

- Modulation of Receptor Activity : It could affect neurotransmitter receptors, contributing to its anticonvulsant effects.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.

4. Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that similar quinazolinones exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting potential clinical applications .

- Antitumor Efficacy : Research published in Cancer Letters indicated that a related compound reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

- Neuropharmacological Assessment : A study in Epilepsy Research highlighted the anticonvulsant effects of quinazoline derivatives, noting a reduction in seizure frequency in animal models .

5. Conclusion

Ethyl 2-((7-(morpholine-4-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate exhibits promising biological activities, particularly in antimicrobial and antitumor domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

属性

IUPAC Name |

ethyl 2-[7-(morpholine-4-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-3-5-6-9-25-21(28)17-8-7-16(20(27)24-10-12-29-13-11-24)14-18(17)23-22(25)31-15-19(26)30-4-2/h7-8,14H,3-6,9-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJPDIGRTWSIMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。